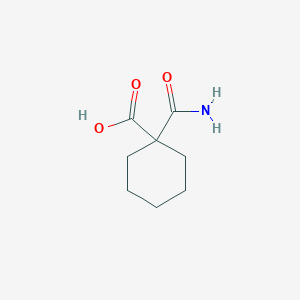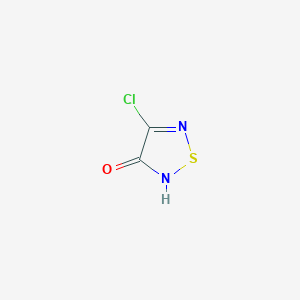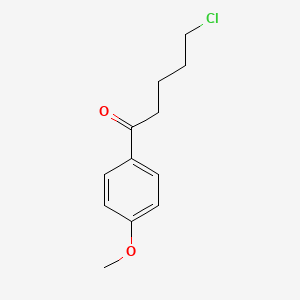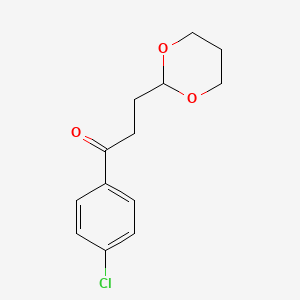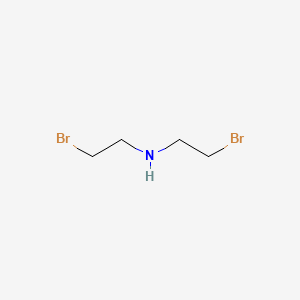
Bis(2-bromoethyl)amine
Overview
Description
Bis(2-bromoethyl)amine is a useful research compound. Its molecular formula is C4H9Br2N and its molecular weight is 230.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Heterocycles :
- Bis(2-lithioallyl)amines derived from bis(2-bromoallyl)amines are used in intramolecular carbometallation, yielding dilithiated dihydropyrroles. These intermediates are further reacted with electrophiles to prepare functionalized five-membered heterocycles, including fused and nonfused variants (Fañanás et al., 2001).
Synthesis of Silylamides of Magnesium and Calcium :
- In a process for synthesizing calcium bis[bis(trimethylsilyl)amide], a widely used reagent in stoichiometric and catalytic applications, bis(2-bromoethyl)amine plays a role. The reaction with primary and secondary amines, facilitated by bromoethane, produces calcium bis(amides) (Krieck et al., 2018).
Catalysis in Coupling Reactions :
- This compound derivatives, such as N,N'-Bisoxalamides, enhance the catalytic activity in Cu-catalyzed coupling of aryl bromides with anilines and secondary amines. This method is significant for synthesizing a broad range of (hetero)aryl bromides with various amines (Bhunia et al., 2017).
Bromination of Organic Allylic Compounds :
- N,N′-Dibromo-N,N′-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine, a derivative of this compound, serves as an efficient brominating agent for bromination of allylic positions in different organic compounds (Khazaei et al., 2002).
Biomedical Applications :
- Poly(amido-amine)s (PAAs), synthesized from primary or secondary aliphatic amines and bis(acrylamide)s, have significant biomedical applications. This compound derivatives contribute to the synthesis of these polymers, which are useful in heavy-metal-ion complexing, heparin neutralisation, and as biocompatible and biodegradable polymers for drug delivery (Ferruti et al., 2002).
Amination Reactions :
- In the field of organic synthesis, this compound derivatives are used in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems (Grasa et al., 2001).
Polymerization Processes :
- This compound and its derivatives are involved in the polymerization of dental and orthopedic dimethacrylate monomers. They act as co-initiators in the free radical polymerization process (Sideridou et al., 2006).
Safety and Hazards
“Bis(2-bromoethyl)amine” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Bis(2-bromoethyl)amine is a type of nitrogen mustard, which is a class of alkylating agents used in cancer treatment . The primary targets of this compound are DNA molecules within cells . By interacting with DNA, it can disrupt the cell’s ability to divide and replicate, which is particularly effective against rapidly dividing cells such as cancer cells .
Mode of Action
This compound works by forming covalent bonds with DNA, resulting in DNA cross-links . These cross-links prevent the DNA from being correctly copied during cell division, leading to cell death . This compound can react with an acyl chloride to form an amide, which can then be reduced to form a variety of nitrogen mustards .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve DNA synthesis and repair . The DNA cross-links induced by this compound can block replication and transcription processes, disrupting the cell cycle and leading to cell death . It can also induce a cellular response to DNA damage, which can result in apoptosis if the damage is too severe to be repaired .
Pharmacokinetics
As an alkylating agent, it is likely to be rapidly distributed throughout the body following administration, with the potential to affect both cancerous and healthy cells .
Result of Action
The primary result of this compound’s action is the induction of cell death in rapidly dividing cells . This is achieved through the formation of DNA cross-links that block replication and transcription, disrupting the cell cycle . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as overall health, age, and genetic makeup can also influence how well the drug works and how it is tolerated .
Properties
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQQPDTOWRBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43204-63-3 | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


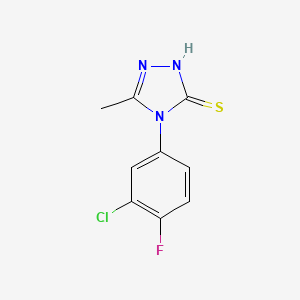
![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

